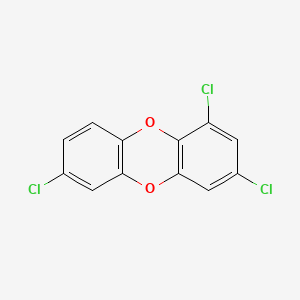

1,3,7-Trichlorodibenzo-p-dioxin

Übersicht

Beschreibung

1,3,7-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are often produced as by-products during various industrial processes, such as the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances .

Vorbereitungsmethoden

The synthesis of 1,3,7-Trichlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the chlorination process .

Analyse Chemischer Reaktionen

1,3,7-Trichlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: This can result in the dechlorination of the compound.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for Dioxin Studies

- TrCDD serves as a model compound to study the behavior and properties of dioxins and their derivatives. Its structural characteristics allow researchers to investigate the chemical reactivity and stability of dioxins in various environments.

Analytical Method Development

- In industrial settings, TrCDD is utilized in developing analytical methods for detecting and quantifying dioxins in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to analyze dioxin levels in soil and water samples.

Biological Research Applications

Toxicological Studies

- TrCDD is extensively studied for its toxicological effects on cellular processes. Research indicates that it affects gene expression through interaction with the aryl hydrocarbon receptor (AhR), leading to alterations in metabolic pathways and potentially causing carcinogenic effects .

Cell Cycle Regulation

- Studies have shown that TrCDD influences cell cycle regulation. It has been linked to disruptions in normal cell proliferation and apoptosis, which can lead to tumorigenesis in animal models .

Medical Research Applications

Cancer Research

- TrCDD has been implicated in cancer research due to its carcinogenic properties. Animal studies have demonstrated that exposure to TrCDD can lead to liver tumors and other malignancies. For instance, rats exposed to low doses of TrCDD over extended periods developed neoplastic changes in various organs .

Mechanistic Studies

- The compound is used to elucidate the mechanisms underlying dioxin-induced toxicity and carcinogenesis. Research focusing on dose-response relationships has provided insights into how TrCDD activates specific pathways that lead to adverse health outcomes .

Environmental Science Applications

Risk Assessment

- TrCDD plays a crucial role in environmental risk assessments, particularly at Superfund sites contaminated with dioxins. Evaluating the risks associated with TrCDD exposure helps inform cleanup strategies and public health policies .

Bioremediation Studies

- Research into bioremediation techniques often includes TrCDD as a target compound. Studies have explored microbial dechlorination processes that can reduce the toxicity of dioxins in contaminated environments .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Chemical Research | Model compound for dioxin behavior studies | Essential for understanding reactivity and stability |

| Analytical method development | Critical for environmental monitoring | |

| Biological Research | Toxicological studies | Linked to gene expression changes |

| Cell cycle regulation | Disruptions can lead to tumorigenesis | |

| Medical Research | Cancer research | Exposure linked to liver tumors |

| Mechanistic studies | Insights into dose-response relationships | |

| Environmental Science | Risk assessment | Important for cleanup strategies at contaminated sites |

| Bioremediation studies | Microbial processes can reduce dioxin toxicity |

Case Studies

- Toxicity in Animal Models

- Environmental Remediation Efforts

- Epidemiological Studies on Human Health

Wirkmechanismus

1,3,7-Trichlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

1,3,7-Trichlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is known for its high toxicity. this compound is unique in its specific chlorination pattern, which influences its chemical behavior and biological effects. Other similar compounds include 1,2,3-Trichlorodibenzo-p-dioxin and 1,4,6-Trichlorodibenzo-p-dioxin .

Biologische Aktivität

1,3,7-Trichlorodibenzo-p-dioxin (TCDD) is a member of the dioxin family, recognized for its significant biological activity and potential health risks. This compound primarily exerts its effects through interaction with the aryl hydrocarbon receptor (AhR), leading to various toxicological outcomes. This article reviews the biological activity of TCDD, focusing on its carcinogenic potential, immunotoxicity, and other systemic effects based on diverse research findings.

TCDD's biological activity is primarily mediated by the AhR, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to TCDD, AhR translocates to the nucleus and activates gene expression related to detoxification processes. However, this activation can lead to adverse effects, including:

- Tumor Promotion : TCDD is classified as a nonmutagenic carcinogen, promoting liver tumors in animal models through mechanisms that involve inflammatory cytokines and AhR signaling pathways .

- Immunotoxicity : Exposure to TCDD has been linked to immune system dysfunctions, affecting both innate and adaptive immunity .

- Endocrine Disruption : TCDD can interfere with hormonal signaling pathways, leading to reproductive and developmental toxicity .

Carcinogenic Effects

Extensive studies have documented the carcinogenic effects of TCDD in various animal models. Key findings include:

- Liver Tumors : Male rats exposed to dosages as low as 0.001 µg/kg body weight/week developed neoplastic tumors after prolonged exposure . Female rats showed similar results with higher doses leading to liver carcinomas.

- Skin Cancer : In female mice, topical application of TCDD resulted in a significantly higher incidence of skin cancers compared to controls .

- Dose-Response Relationships : Recent modeling studies have established dose-response relationships for TCDD-induced liver tumors, identifying key quantifiable events in the mechanism of action .

Immunological Effects

TCDD exposure has been associated with various immunological impairments:

- Altered Immune Responses : Studies indicate that TCDD can suppress immune function, leading to increased susceptibility to infections and reduced vaccine efficacy .

- Cytokine Production : TCDD alters cytokine production profiles, which can exacerbate autoimmune conditions and influence inflammatory responses.

Environmental and Human Exposure

Despite restrictions on TCDD production since the 1970s, human exposure continues through contaminated food sources and environmental media. The persistence of TCDD in the environment contributes to its bioaccumulation in food chains. Epidemiological studies have linked TCDD exposure to various health outcomes in humans, including chloracne and metabolic disorders .

Case Study 1: Occupational Exposure

A cohort study involving workers exposed to dioxin-contaminated materials revealed a higher incidence of chloracne and other systemic effects compared to unexposed populations. The findings underscore the importance of monitoring occupational exposure levels.

Case Study 2: Environmental Contamination

In regions contaminated by industrial activities releasing dioxins into the environment, increased rates of liver cancer and other health issues have been reported among local populations. This highlights the long-term public health implications of dioxin exposure.

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

1,3,7-trichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWIXFZKMDPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217290 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67028-17-5 | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,7-Trichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.